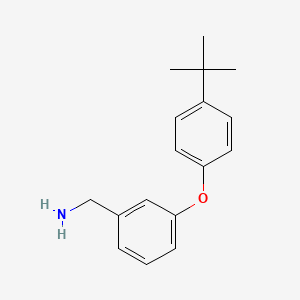

3-(4-Tert-butyl-phenoxy)benzylamine

Description

Overview of Phenoxybenzylamine Scaffolds in Chemical and Biological Contexts

The phenoxybenzylamine scaffold is a privileged structural motif found in a variety of biologically active compounds. This framework, consisting of a benzylamine (B48309) core linked to a phenoxy group, serves as a versatile template for the design of novel therapeutic agents. The terminal phenoxy group, in particular, has been identified as crucial for the biological activity of many drugs. chemicalbook.com

The utility of the phenoxybenzylamine scaffold extends across numerous therapeutic areas. For instance, derivatives of this scaffold have been investigated for their potential as:

Anticancer agents: Certain phenoxy derivatives have shown activity against cancer cell lines. chemicalbook.com

Antimicrobial and antiparasitic agents: The presence of a phenoxy group can confer antibacterial and antiparasitic properties. chemicalbook.com

Neurological agents: Phenoxybenzylamine derivatives have been explored for their effects on the central nervous system, including as antagonists for receptors like the histamine (B1213489) H3 receptor. openmedicinalchemistryjournal.com

The chemical versatility of the phenoxybenzylamine scaffold allows for systematic modifications to fine-tune its pharmacological properties. Researchers can alter the substitution patterns on both the phenyl and benzyl (B1604629) rings to optimize potency, selectivity, and pharmacokinetic profiles.

Rationale for Investigating 3-(4-Tert-butyl-phenoxy)benzylamine and its Derivatives

The specific substitution pattern of this compound provides a clear rationale for its investigation. The key structural features are the ether linkage at the 3-position of the benzylamine and the tert-butyl group at the 4-position of the phenoxy ring.

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's properties. In medicinal chemistry, the introduction of a tert-butyl group can:

Enhance metabolic stability: The steric hindrance provided by the tert-butyl group can protect the molecule from metabolic degradation, thereby increasing its half-life in the body.

Modulate receptor binding: The size and shape of the tert-butyl group can influence how the molecule fits into the binding pocket of a biological target, potentially leading to increased affinity and selectivity. For example, in the context of histamine H3 receptor ligands, the 4-tert-butylphenoxy group has been a key feature in the design of potent antagonists. openmedicinalchemistryjournal.com

Improve oral bioavailability: The lipophilicity of the tert-butyl group can enhance the absorption of a drug from the gastrointestinal tract.

The placement of the phenoxy group at the meta-position (position 3) of the benzylamine is another important consideration. This substitution pattern, compared to ortho- or para-substitution, will result in a different three-dimensional arrangement of the molecule, which can lead to unique interactions with biological targets.

The investigation of this compound and its derivatives is therefore driven by the hypothesis that the combination of the proven phenoxybenzylamine scaffold with a strategically placed tert-butyl group will yield compounds with desirable pharmacological properties.

Scope and Research Significance of the Compound within Organic and Medicinal Chemistry

The research significance of this compound lies in its potential as a lead compound for the development of new drugs and as a tool for probing biological systems. While specific research on this exact isomer is limited in publicly available literature, the broader class of phenoxybenzylamine derivatives is an active area of investigation.

In organic chemistry , the synthesis of this compound and its analogs presents opportunities to develop and refine synthetic methodologies. The formation of the diaryl ether bond is a key step, and various coupling reactions can be employed to achieve this. Subsequent modifications of the benzylamine moiety can lead to the creation of diverse chemical libraries for screening.

In medicinal chemistry , the compound serves as a scaffold for structure-activity relationship (SAR) studies. By synthesizing and testing a series of related compounds, researchers can systematically explore how different substituents on the phenoxy and benzyl rings affect biological activity. This approach is fundamental to the process of drug discovery and optimization. For example, studies on related phenoxyalkylamine derivatives have identified promising candidates for anticonvulsant and pro-cognitive therapies. nih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | [3-(4-tert-butylphenoxy)phenyl]methanamine |

| CAS Number | 887582-95-8 |

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.35 g/mol |

While extensive research data on this compound itself is not widely published, the established importance of the phenoxybenzylamine scaffold and the strategic placement of the tert-butyl group provide a strong foundation for its continued investigation in both organic and medicinal chemistry. The exploration of this and related compounds could lead to the discovery of novel molecules with significant therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887582-95-8 |

|---|---|

Molecular Formula |

C17H21NO |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

[3-(4-tert-butylphenoxy)phenyl]methanamine |

InChI |

InChI=1S/C17H21NO/c1-17(2,3)14-7-9-15(10-8-14)19-16-6-4-5-13(11-16)12-18/h4-11H,12,18H2,1-3H3 |

InChI Key |

KQNSPSCVNXCGHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 3-(4-Tert-butyl-phenoxy)benzylamine, the theoretical exact mass can be calculated based on its molecular formula, C₁₇H₂₁NO. This calculated mass serves as a benchmark for experimental HRMS analysis. A typical analysis would involve dissolving a sample of the compound and introducing it into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting spectrum would be analyzed for the protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion would then be compared to the calculated value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.35 g/mol |

| Exact Mass | 255.16231 Da |

| [M+H]⁺ (calculated) | 256.16979 Da |

This table presents theoretical values. Experimental data from HRMS analysis would be required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution patterns. The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet or a multiplet in the range of 3.5-4.5 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region (around 1.3 ppm). The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons would resonate in the 110-160 ppm range. The quaternary carbon of the tert-butyl group and the carbon attached to it on the benzene ring would have characteristic chemical shifts. The benzylic carbon of the -CH₂NH₂ group would be expected in the 40-50 ppm region, while the carbons of the tert-butyl group would appear further upfield.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign protons within the same spin system, particularly in the complex aromatic regions. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~31.5 |

| tert-Butyl (quaternary C) | - | ~34.0 |

| Benzyl (B1604629) (CH₂) | ~3.8 (s, 2H) | ~46.0 |

| Amine (NH₂) | Variable (br s, 2H) | - |

| Aromatic C-H | ~6.8 - 7.4 (m, 8H) | ~118 - 130 |

| Aromatic C-O | - | ~155 - 158 |

| Aromatic C-N | - | ~140 - 145 |

| Aromatic C-tert-butyl | - | ~147 |

This table represents predicted values based on known chemical shift ranges for similar functional groups. Actual experimental data is required for definitive assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. The presence of the primary amine (-NH₂) group would be indicated by two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the aromatic rings and the alkyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong absorption band around 1240 cm⁻¹ would be characteristic of the aryl ether C-O stretching. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H | Stretch (primary amine) |

| 3000-3100 | Aromatic C-H | Stretch |

| 2850-3000 | Aliphatic C-H | Stretch |

| 1450-1600 | C=C | Aromatic ring stretch |

| ~1240 | Aryl C-O | Stretch |

This table lists expected absorption ranges. The actual spectrum would provide specific peak positions.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity.

For this compound (C₁₇H₂₁NO), the theoretical elemental composition can be calculated. An experimental analysis would be performed by combusting a small, precisely weighed sample of the compound. The amounts of carbon dioxide, water, and nitrogen gas produced are measured, from which the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The experimental values should closely match the theoretical percentages for a pure sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 79.96 |

| Hydrogen (H) | 8.29 |

| Nitrogen (N) | 5.49 |

| Oxygen (O) | 6.26 |

Experimental results from elemental analysis are required to compare against these theoretical values for purity assessment.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are fundamental for both the purification of chemical compounds and the assessment of their purity.

Flash Chromatography: Following its synthesis, this compound would typically be purified using flash column chromatography. This technique separates the target compound from unreacted starting materials, by-products, and other impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (a solvent or mixture of solvents). The progress of the separation is monitored, often by thin-layer chromatography (TLC), and fractions containing the pure product are collected.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. A small amount of the purified this compound is dissolved and injected into the HPLC system. The compound travels through a column packed with a stationary phase under high pressure. A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs light, records the elution profile. A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity level.

Computational and Theoretical Investigations of 3 4 Tert Butyl Phenoxy Benzylamine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

For 3-(4-Tert-butyl-phenoxy)benzylamine, these calculations would reveal the distribution of electron density, indicating the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack. The calculations also determine the energies of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can precisely determine the total energy of the molecule, which is essential for comparing the stability of different isomers or conformations. While specific energetic data for this compound is not present in the surveyed literature, these computational approaches provide a robust framework for its theoretical characterization.

Conformational Analysis and Stereochemical Preferences

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is critical to identify the most stable, low-energy conformations.

This analysis is typically performed by systematically rotating the bonds connecting the phenoxy group, the benzyl (B1604629) group, and the aminomethyl group. The potential energy surface of the molecule is scanned to locate all possible conformers and the transition states that connect them. The results of such an analysis would highlight the preferred three-dimensional structure of the molecule, which is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. Understanding the stereochemical preferences is vital as the biological activity and physical properties of a compound are often dictated by its most stable conformation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion for a system of interacting particles.

For this compound, an MD simulation would illustrate how the molecule behaves in a given environment, such as in a solvent or interacting with a biological target. These simulations can reveal the flexibility of the molecule, the range of conformations it can adopt at a certain temperature, and the timescale of conformational changes. This information is particularly useful for understanding how the molecule might bind to a receptor or enzyme, as it can adapt its shape to fit into a binding site.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, these predictions would include its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical spectra can aid in the interpretation of experimental NMR data and help in the structural elucidation of the compound. Similarly, the vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of specific bonds, providing a unique fingerprint of the compound.

Reaction Pathway Elucidation and Mechanistic Modeling of Synthetic Steps

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational modeling could be used to elucidate the reaction pathway of its formation. A common synthetic route might involve the reaction of 3-phenoxybenzylamine with a tert-butylating agent or the coupling of 4-tert-butylphenol (B1678320) with a 3-(halomethyl)aniline derivative.

Biological Activity and Mechanistic Elucidation of 3 4 Tert Butyl Phenoxy Benzylamine Analogues Non Human Models

In Vitro Biological Screening Against Defined Molecular Targets

The initial phase of characterizing the biological activity of 3-(4-tert-butyl-phenoxy)benzylamine analogues involves screening against specific, isolated molecular targets such as receptors and enzymes. This approach allows for the direct assessment of molecular interactions and inhibitory potential.

Receptor Binding Assays (e.g., Farnesoid X Receptor α (FXRα), PPARγ)

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. While direct binding data for this compound analogues on Farnesoid X Receptor α (FXRα) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) is limited in publicly available literature, studies on structurally related compounds provide valuable insights.

Research into compounds containing a 3-(tert-butyl)-4-hydroxyphenyl moiety, which is structurally similar to the core of the subject analogues, has identified antagonists for the Farnesoid X Receptor (FXR). A high-throughput screening identified 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (B1228512) as a moderate FXR antagonist. Subsequent structure-activity relationship (SAR) studies on forty derivatives revealed that the 3-(tert-butyl)-4-hydroxyphenyl unit is essential for the FXR antagonistic activity.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation. mdpi.com PPARγ, in particular, is a key regulator of adipocyte differentiation, glucose metabolism, and fatty acid storage. jci.org Binding assays for PPARγ typically utilize a competitive binding format, where the test compound's ability to displace a known, labeled ligand from the receptor's ligand-binding domain is measured. While specific binding data for this compound analogues is not available, this methodology is standard for assessing potential PPARγ modulators. mdpi.com

Enzyme Inhibition Studies (e.g., COX, 5-lipoxygenase, FAK)

The inhibitory effects of these analogues on key enzymes involved in inflammation and neurotransmission have been a significant area of investigation.

Compounds featuring a di-tert-butyl phenol (B47542) structure have been identified as dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com These enzymes are critical mediators of the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Certain structural analogs of 2,6-di-tert-butyl-p-benzoquinone (B114747) with a hydrazide side chain were found to inhibit COX-2 and 5-LOX enzymes at micromolar concentrations. mdpi.com This dual inhibition is a sought-after characteristic for anti-inflammatory agents.

Furthermore, a series of 4-tert-butylphenoxyalkoxyamines were designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) and evaluated for their ability to inhibit monoamine oxidase B (MAO-B). MAO-B is an enzyme that catalyzes the breakdown of neurotransmitters like dopamine (B1211576). The lead compound, DL76, demonstrated potent inhibitory activity against human MAO-B with an IC₅₀ value of 48 nM.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, making it a target in oncology. nih.govnih.gov FAK's activity is initiated by autophosphorylation at the tyrosine-397 (Y397) site, which creates a binding site for Src family kinases and triggers downstream signaling cascades. nih.govnih.gov While numerous FAK inhibitors have been developed, specific inhibitory data for compounds with a this compound scaffold against FAK are not prominently featured in available research.

Table 1: In Vitro Enzyme Inhibition by Analogues

| Compound Class/Analogue | Target Enzyme | Activity | IC₅₀ Value |

|---|---|---|---|

| Di-tert-butyl-p-benzoquinone hydrazones | COX-2 / 5-LOX | Dual Inhibitor | Micromolar (µM) concentrations |

| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | MAO-B | Inhibitor | 48 nM |

Cellular Assays for Functional Modulation

Following direct target binding and inhibition, cellular assays are employed to understand how these molecular interactions translate into functional effects within a living cell, such as activating or blocking signaling pathways.

Cell-Based Reporter Assays for Receptor Activation/Antagonism

Reporter gene assays are a common tool to measure the functional outcome of a compound binding to a nuclear receptor. In these assays, cells are engineered to express the target receptor (e.g., PPARγ) and a reporter gene (like luciferase) linked to a promoter containing response elements for that receptor. nih.gov An agonist will activate the receptor, leading to the expression of the reporter gene, which can be quantified. Conversely, an antagonist will block this activation. nih.gov

Studies on novel tetrahydroisoquinoline derivatives have utilized such cell-based reporter gene assays to evaluate their action on PPARγ. mdpi.com Similarly, the antagonistic activity of the 3-(tert-butyl)-4-hydroxyphenyl derivatives against FXR was determined using functional assays that measure the receptor's ability to regulate gene expression.

Investigations into Specific Signaling Pathways and Protein Interactions

Research has delved into the downstream effects of target modulation by these analogues. For the dual COX/5-LOX inhibitors with a di-tert-butyl phenol scaffold, studies have shown they can inhibit the Hyaluronan/CD44v6 cell survival pathway, which is known to regulate COX-2 activities. mdpi.com

FAK signaling is a critical pathway in cell adhesion and migration. glpbio.com FAK is a central component of focal adhesions, where it becomes activated in response to integrin clustering. nih.gov Its autophosphorylation at Y397 is a key event that leads to the recruitment of Src and the subsequent phosphorylation of other proteins, activating downstream pathways including AKT and MAPK. nih.govnih.gov FAK inhibitors can block this cascade, affecting cell proliferation, survival, and motility. nih.gov While FAK is a known therapeutic target, its modulation by this compound analogues has not been specifically detailed.

In Vivo Pre-clinical Efficacy Studies (Animal Models, excluding clinical data)

To assess the therapeutic potential in a whole-organism context, analogues are tested in various animal models of disease.

The anti-inflammatory properties of compounds with a tert-butyl-phenol structure have been confirmed in vivo. Studies on 2,6-di-tert-butylphenols with heterocyclic groups have demonstrated anti-inflammatory activity in rodent models of arthritis. nih.gov The general class of tert-butyl-phenolic compounds has shown a range of effects in animal models, including anti-inflammatory and antioxidant activities. mdpi.comnih.govresearchgate.netresearchgate.net For instance, derivatives of 2,6-di-tert-butylphenol (B90309) have exhibited neuroprotective effects in a rodent model of ischemic stroke. nih.gov

The in vivo efficacy of PPARγ agonists is well-documented. For example, the PPARγ agonist rosiglitazone (B1679542) has been shown to improve insulin (B600854) sensitivity and reverse the metabolic phenotype of the diabetic heart in mouse models by enhancing glucose utilization. nih.gov These types of studies provide a framework for how a potential PPARγ-modulating analogue from the this compound class might be evaluated in a preclinical setting.

Assessment in Disease Models (e.g., anti-inflammatory, anti-malarial, anti-tuberculosis)

Analogues of this compound, which feature the characteristic tert-butylphenoxy moiety, have been investigated for a range of therapeutic applications in non-human models. Research has demonstrated their potential in treating inflammatory conditions and infectious diseases such as malaria and tuberculosis.

Anti-inflammatory Activity

The tert-butylphenyl group is a recognized component in the design of novel anti-inflammatory agents. A synthesized molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group, a potent antioxidant moiety, demonstrated significant anti-inflammatory effects in various experimental models. nih.gov Its activity was found to be comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov Studies on other related structures, such as paeonol (B1678282) analogues, have shown that the anti-inflammatory action can be linked to the inhibition of key inflammatory mediators. nih.gov Specifically, certain analogues exhibited substantial inhibition of cyclooxygenase-2 (COX-2) enzyme activity and the production of prostaglandin (B15479496) E2 (PGE2), suggesting a clear mechanism for their anti-inflammatory effects in animal models of arthritis. nih.gov

Anti-malarial Activity

Several studies have highlighted the potential of compounds containing the tert-butylphenoxy structure against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A dimeric pyranone analogue incorporating a 3-(4-tert-butyl-phenoxy)-phenyl group (compound 35 ) was synthesized and evaluated for its biological activity. nih.gov Furthermore, an asymmetric dimer featuring a 4-tert-butyl-phenyl group (compound 33 ) was identified as being moderately active against P. falciparum with good selectivity. nih.gov

Another line of research focused on modifying existing antimalarial drugs. The 4-aminoquinoline (B48711) amodiaquine (B18356) was modified to create analogues, including 4'-Fluoro-N-tert-butylamodiaquine (2k ), which showed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.govresearchgate.net Additionally, WR 194,965, an antimalarial agent with a biphenyl (B1667301) ring structure containing a tert-butyl group, has been shown to be effective against chloroquine-resistant P. falciparum. nih.gov

Table 1: Anti-malarial Activity of Selected Analogues

| Compound | Target Organism | Activity (IC50) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Aniba-dimer A analogue (33) | P. falciparum | 1.7 µM | 76 | nih.gov |

| 3-(4-tert-butyl-phenoxy)-phenyl dimer (35) | P. falciparum | 4.4 µM | >27 | nih.gov |

| 4'-Fluoro-N-tert-butylamodiaquine (2k) | P. falciparum (chloroquine-sensitive & resistant) | Potent Activity | N/A | nih.govresearchgate.net |

Anti-tuberculosis Activity

The global health challenge posed by multi-drug resistant (MDR) tuberculosis has spurred the search for new therapeutic agents. Compounds featuring a phenoxyphenyl core structure have shown promise. Specifically, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 ) emerged as a promising anti-tubercular agent. mdpi.com It demonstrated significant activity against both the standard H37Rv strain and MDR strains of Mycobacterium tuberculosis. mdpi.com In other studies, the dimeric pyranone analogue 35 , which contains the 3-(4-tert-butyl-phenoxy)-phenyl group, was also assessed for its activity against M. tuberculosis, although its potency was limited in the reported study. nih.gov

Table 2: Anti-tuberculosis Activity of Selected Analogues

| Compound | Target Strain | Activity (MIC) | Source |

|---|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR M. tuberculosis | 11 µg/mL | mdpi.com |

| 3-(4-tert-butyl-phenoxy)-phenyl dimer (35) | M. tuberculosis | >130 µM | nih.gov |

Pharmacokinetic and Metabolic Profile Analysis in Animal Systems

The effectiveness of a drug candidate is highly dependent on its pharmacokinetic properties, including its metabolic stability. The tert-butyl group, while often beneficial for receptor binding, is known to be susceptible to metabolism. nih.gov

In vitro biotransformation studies using rat and human liver microsomes have shown that the primary metabolic pathway for compounds with a tert-butyl group is the oxidation of the group to form a corresponding alcohol product. nih.gov This metabolic lability can lead to high clearance rates and reduced bioavailability. To address this, medicinal chemists have explored replacing the tert-butyl group with more stable bioisosteres. One successful approach involves substituting it with a trifluoromethylcyclopropyl group, which has been shown to consistently increase metabolic stability both in vitro and in vivo. nih.gov

Despite this potential vulnerability, several analogues have demonstrated favorable pharmacokinetic profiles. The antimalarial candidate 4'-Fluoro-N-tert-butylamodiaquine (2k ) was found to have moderate to excellent oral bioavailability in preclinical studies. nih.govresearchgate.net In another example, a PPARα agonist from a 4-benzyloxy-benzylamino series, compound A91 , showed good in vivo characteristics after systemic administration in a disease model. nih.gov It was found to be bioavailable, capable of crossing the blood-retinal barrier, and able to withstand first-pass metabolism sufficiently to remain effective. nih.gov Part of its metabolic profiling included assessment for time-dependent inhibition of major drug-metabolizing cytochrome P450 isoforms. nih.gov

Table 3: Summary of Metabolic and Pharmacokinetic Findings

| Finding | Compound/Group Studied | Observation | Source |

|---|---|---|---|

| Primary Metabolic Pathway | tert-butyl group | Oxidation to an alcohol product in liver microsomes. | nih.gov |

| Metabolic Stability Strategy | tert-butyl vs. trifluoromethylcyclopropyl | Replacement with Cp-CF3 group consistently increased metabolic stability. | nih.gov |

| Oral Bioavailability | 4'-Fluoro-N-tert-butylamodiaquine (2k) | Moderate to excellent. | nih.govresearchgate.net |

| In Vivo Profile | PPARα agonist A91 | Bioavailable, survives first-pass metabolism, crosses blood-retinal barrier. | nih.gov |

Molecular Mechanisms of Action: Binding Modes and Allosteric Modulation

Understanding how these compounds interact with their molecular targets is crucial for optimizing their design. Studies have used computational and structural biology methods to elucidate binding modes and mechanisms of action.

Binding Modes

For anti-tuberculosis activity, the molecular target for the promising compound 1 (4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) was identified through molecular docking and dynamics simulations as β-ketoacyl ACP synthase I (KasA), an essential enzyme in the synthesis of mycolic acids for the bacterial cell wall. mdpi.com The inhibitory mechanism involves the formation of hydrogen bonds with catalytic histidine residues in the enzyme's active site. This binding is believed to impede the access of fatty-acid substrates by interfering with the movement of the α5–α6 helix, which controls entry to the active site. mdpi.com

In the context of antimalarial action, the crystal structure of the agent WR 194,965 revealed key structural features potentially important for its activity. nih.gov A specific intramolecular distance of 3.073 Å between a nitrogen and an oxygen atom was noted, a value close to that found in other active antimalarial alkaloids. nih.gov Furthermore, structural comparisons showed that WR 194,965 spatially overlaps with regions of other antimalarials like mefloquine (B1676156) and quinidine, suggesting they may interact with a common binding pocket or target. nih.gov

Allosteric Modulation and Multi-Target Activity

The concept of allosteric modulation, where a molecule binds to a site on a receptor distinct from the primary (orthosteric) site to modify the receptor's activity, is a key strategy in drug design. nih.gov While direct allosteric modulation by this compound itself is not detailed, its analogues exhibit complex pharmacology that can achieve similar systemic effects.

For instance, the analogue DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) has been characterized as a dual-target ligand. nih.gov It acts as both a histamine (B1213489) H3 receptor (H3R) antagonist and a reversible inhibitor of monoamine oxidase B (MAO B). nih.gov By simultaneously modulating these two distinct targets, which both play roles in regulating dopamine levels, the compound can exert a powerful effect on neurological pathways relevant to conditions like Parkinson's disease. nih.gov This multi-target action represents a sophisticated mechanism for modulating biological systems.

Structure Activity Relationship Sar Studies of 3 4 Tert Butyl Phenoxy Benzylamine Derivatives

Impact of the tert-Butyl Moiety on Binding Affinity and Selectivity

The 4-tert-butyl group on the phenoxy ring is a defining feature of this class of compounds and significantly influences their pharmacological profile. This bulky, lipophilic group plays a crucial role in anchoring the ligand within the binding pocket of its target receptor. In studies of dual-target ligands for the histamine (B1213489) H3 receptor (H3R) and monoamine oxidase B (MAO-B), the 4-tert-butylphenoxy scaffold was a key structural element. nih.gov

The selection of the tert-butyl group is often strategic in drug design. Its size and hydrophobicity can lead to favorable van der Waals interactions with nonpolar residues in a receptor's binding site, which can contribute to higher binding affinity. nih.gov The presence of this group in the para-position of the phenoxy ring is often crucial for optimal activity.

For instance, in a series of 4-tert-butylphenoxyalkoxyamines designed as dual-target ligands for Parkinson's disease, the 4-tert-butylphenyl group was a constant feature in the most promising compounds, highlighting its importance for achieving the desired biological activity. nih.gov The compound DL76, which has a 1-(3-(4-tert-butylphenoxy)propyl)piperidine structure, demonstrated a balanced and potent activity against both the histamine H3 receptor (K_i = 38 nM) and monoamine oxidase B (IC_50 = 48 nM). nih.gov

Table 1: Impact of Amine and Alkyl Chain Modifications on the Activity of 4-tert-Butylphenoxy Derivatives

| Compound | Amine Moiety | Alkyl Chain Length (n) | hH3R Affinity K_i (nM) | hMAO-B Inhibition IC_50 (nM) |

|---|---|---|---|---|

| DL76 | Piperidine (B6355638) | 3 | 38 ± 5 | 48 ± 1 |

| DL77 | Pyrrolidine (B122466) | 3 | 19 ± 1 | 106 ± 12 |

| DL78 | Azepane | 3 | 12 ± 1 | 37 ± 1 |

| DL79 | Piperidine | 2 | 364 ± 82 | >1000 |

| DL80 | Piperidine | 4 | 22 ± 2 | 113 ± 15 |

Role of the Phenoxy Linkage in Modulating Biological Response

The ether linkage in the phenoxy group is a critical spacer that dictates the orientation and distance between the two aromatic rings. This linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to its target. The stability of the ether bond is also advantageous for metabolic stability. nih.gov

The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor binding site. This interaction can significantly contribute to the binding affinity and selectivity of the compound. The structural and functional roles of ether lipids in biological systems are well-documented, where they are known to influence membrane fluidity and participate in cell signaling. nih.gov

Influence of Benzylamine (B48309) Substituents on Potency and Efficacy

Modifications to the benzylamine portion of the molecule, including the amine itself and substituents on the benzyl (B1604629) ring, have a profound impact on the potency and efficacy of these derivatives. In many ligand-receptor interactions, the amine group, which is typically protonated at physiological pH, forms a key ionic bond with an acidic residue (e.g., aspartate) in the binding site. nih.gov

In the development of benzylamine-sulfonamide derivatives as selective MAO-B inhibitors, various modifications to the benzylamine moiety led to significant changes in inhibitory potential. nih.gov For example, the introduction of different heterocyclic rings via a linker to the benzylamine nitrogen atom resulted in compounds with varying degrees of MAO-B inhibition. nih.gov

Similarly, in the study of 4-tert-butylphenoxyalkoxyamines, altering the cyclic amine at the end of the alkoxy chain from a piperidine (in DL76) to a pyrrolidine (in DL77) or an azepane (in DL78) had a noticeable effect on both H3R affinity and MAO-B inhibition. nih.gov Specifically, the azepane-containing analog DL78 showed the highest affinity for the H3R (K_i = 12 nM) and potent inhibition of MAO-B (IC_50 = 37 nM). nih.gov Elongating or shortening the alkyl chain connecting the phenoxy ring and the amine also significantly impacted activity, with a three-carbon linker often being optimal. nih.gov

Positional Isomer Effects on Biological Activity

The relative positions of substituents on the aromatic rings can dramatically alter the biological activity of a molecule. While specific studies on positional isomers of the tert-butyl group in 3-(4-tert-butyl-phenoxy)benzylamine are not extensively detailed in the provided context, the consistent use of the 4-tert-butyl substitution in lead compounds suggests its positional importance. nih.gov Moving the tert-butyl group to the meta or ortho position would likely alter the molecule's shape and how it fits into the receptor's binding pocket, potentially disrupting key interactions and reducing affinity.

General principles of SAR indicate that even minor shifts in substituent positions can lead to significant changes in activity due to steric hindrance, altered electronic properties, or the inability to form specific hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of related compounds like the this compound derivatives, QSAR can be a powerful tool to predict the activity of novel analogs and guide further synthesis.

A QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the importance of steric, hydrogen bonding, and electronic properties for their inhibitory activity. nih.gov Such models are typically built using descriptors that quantify various aspects of a molecule's structure, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

While a specific QSAR model for this compound derivatives is not available in the provided results, the data from SAR studies on related compounds could be used to develop one. For example, the data in Table 1, which shows how changes in the amine and alkyl chain length affect H3R and MAO-B activity, could serve as a training set for a QSAR model. nih.gov Such a model could help in the rational design of new derivatives with improved dual-target activity.

Ligand-Receptor Interaction Analysis via Molecular Docking and X-ray Crystallography

Molecular docking and X-ray crystallography are powerful techniques for visualizing how a ligand binds to its receptor at an atomic level. These methods are crucial for understanding the SAR of a compound series.

Molecular docking simulations can predict the preferred binding pose of a ligand in a receptor's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of benzylamine-sulfonamide derivatives in the active site of MAO-B have been used to explain their inhibitory mechanism. nih.gov Similarly, docking could be employed to understand how this compound derivatives interact with their biological targets.

X-ray crystallography provides an experimental 3D structure of the ligand-receptor complex, offering definitive proof of the binding mode. While no crystal structures involving this compound are mentioned in the search results, the determination of such structures would be invaluable for structure-based drug design efforts. It would allow for a precise understanding of the role of the tert-butyl group, the phenoxy linkage, and the benzylamine moiety in receptor binding, thereby enabling the design of more potent and selective inhibitors.

Synthesis and Biological Evaluation of Novel Analogues and Derivatives

Design Principles for New Chemical Entities Based on the 3-(4-Tert-butyl-phenoxy)benzylamine Scaffold

The fundamental design principle for creating new molecules from the this compound scaffold involves its use as a core structure to which various functional groups can be attached. The primary goal is often to develop dual-target ligands, which can simultaneously interact with multiple biological targets, a promising strategy for treating complex multifactorial diseases.

One key approach has been the design of ligands that act as both histamine (B1213489) H₃ receptor (H₃R) antagonists and monoamine oxidase B (MAO-B) inhibitors. mdpi.com This dual activity is considered potentially beneficial for conditions like Parkinson's disease, where modulating dopamine (B1211576) regulation is critical. The 4-tert-butylphenoxy group serves as a crucial anchor, while modifications are systematically introduced to the rest of the molecule to optimize interactions with the binding sites of both targets. mdpi.com The design strategy involves probing structural modifications such as altering cyclic amine moieties and adjusting the length of alkyl chains connecting the core scaffold to the amine. mdpi.com

Systematic Chemical Modification and Diversification Strategies

Systematic chemical modification of the core scaffold is essential for building a library of diverse analogues for biological screening. Based on the established design principles, diversification strategies have focused on several key areas of the molecule.

A primary strategy involves modifying the amine group. For instance, in analogues of the closely related 4-tert-butylphenoxyalkoxyamine series, the piperidine (B6355638) moiety has been systematically replaced with other cyclic amines, including pyrrolidine (B122466), substituted piperidines, and azepane. mdpi.com Another key modification strategy is the elongation of the alkyl chain that links the phenoxy core to the amine group, with variations from three to six carbon atoms being explored. mdpi.com

The synthesis of these derivatives is typically achieved through established chemical routes. A common method involves reacting a suitable 4-tert-butylphenylalkoxy bromide intermediate with the desired amine in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. mdpi.com The reaction mixture is refluxed to yield the final product. mdpi.com

Characterization of Novel Analogues through Advanced Analytical Techniques

The structural integrity and purity of each newly synthesized analogue must be rigorously confirmed before biological evaluation. A suite of advanced analytical techniques is employed for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. For example, ¹H NMR spectra confirm the presence of characteristic signals, such as the doublets for the aromatic protons of the 4-tert-butylphenoxy group (around δ 7.30 and 6.85 ppm), while ¹³C NMR confirms the carbon framework. mdpi.com

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to determine the purity of the compounds and confirm their molecular weight by identifying the [M+H]⁺ ion. mdpi.com

Melting Point Analysis: The melting point of solid derivatives is measured to assess purity.

Elemental Analysis: This technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which is compared against calculated values to verify the empirical formula of the synthesized compound. mdpi.com

Comparative Biological Profiling of Synthesized Derivatives

Following synthesis and characterization, the novel analogues undergo comparative biological profiling to assess their activity and establish structure-activity relationships (SAR). In the context of developing dual H₃R antagonists and MAO-B inhibitors, derivatives are screened for their binding affinity to the human H₃ receptor (hH₃R) and their inhibitory activity against human MAO-B. mdpi.com

The results demonstrate that structural modifications significantly impact biological activity. For example, elongating the alkyl chain and altering the cyclic amine group leads to a wide range of potencies. This comparative data is crucial for understanding which structural features are favored for each biological target.

Table 1: Biological Activity of Selected 4-tert-Butylphenoxyalkoxyamine Analogues

| Compound | Cyclic Amine | Alkyl Chain Length (n) | hH₃R Kᵢ (nM) | hMAO-B IC₅₀ (nM) |

|---|---|---|---|---|

| DL76 | Piperidine | 3 | 22 | 48 |

| 5 | Pyrrolidine | 3 | 11 | 230 |

| 6 | Azepane | 3 | 29 | 100 |

| 9 | Pyrrolidine | 4 | 22 | 140 |

| 10 | Piperidine | 4 | 45 | 110 |

| 13 | Pyrrolidine | 5 | 110 | 120 |

| 14 | Piperidine | 5 | 100 | 100 |

| 17 | Pyrrolidine | 6 | 210 | 110 |

| 18 | Piperidine | 6 | 130 | 110 |

Data sourced from studies on 4-tert-butylphenoxyalkoxyamine analogues, which serve as a model for modifications to the this compound scaffold. mdpi.com

Identification of Lead Compounds for Further Development

The ultimate goal of synthesis and biological evaluation is to identify lead compounds that exhibit a desirable activity profile for further preclinical and clinical development. A lead compound is selected based on its high potency, selectivity, and favorable dual-target engagement.

From the comparative profiling, certain derivatives emerge as superior candidates. For instance, compound 5 (1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine) showed a high affinity for the hH₃ receptor (Kᵢ = 11 nM), while compound DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) displayed a potent and well-balanced dual activity against both hH₃R (Kᵢ = 22 nM) and hMAO-B (IC₅₀ = 48 nM). mdpi.com Such compounds are identified as promising leads, warranting further investigation to optimize their properties as potential therapeutic agents. mdpi.com

Future Research Directions and Potential Applications

Development of Advanced Synthetic Methodologies

Future research will likely focus on developing more efficient and versatile methods for synthesizing 3-(4-tert-butyl-phenoxy)benzylamine and its derivatives. While classical methods like the Ullmann condensation have been traditionally used for creating diaryl ether linkages, they often require harsh reaction conditions. Modern synthetic chemistry is continuously evolving, and future efforts may include:

Catalytic Cross-Coupling Reactions: Exploration of palladium- or copper-catalyzed C-O cross-coupling reactions could offer milder and more efficient routes to the diaryl ether core. These methods often exhibit greater functional group tolerance, allowing for the synthesis of a wider range of analogues.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of this compound, which is particularly advantageous for industrial-scale production.

Green Chemistry Approaches: The development of synthetic protocols using environmentally benign solvents, catalysts, and energy sources will be a key consideration in aligning with sustainable chemical manufacturing principles.

Elucidation of Novel Biological Targets and Pathways

A significant area of future investigation will be the identification and validation of the biological targets of this compound. The diaryl ether scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov Research to uncover the specific targets of this compound could involve:

High-Throughput Screening: Testing the compound against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, to identify potential bioactivities.

Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compound on cellular phenotypes, followed by target deconvolution techniques to identify the responsible molecular pathways.

Computational Modeling and Docking: In silico studies can predict potential binding interactions with known protein structures, helping to prioritize experimental validation efforts. For instance, derivatives of benzylamine (B48309) have been investigated as inhibitors of enzymes like human DNA topoisomerase II. nih.gov

Exploration of Polypharmacology and Multi-target Approaches

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is a growing area of interest in drug discovery. The structural flexibility of the diaryl ether linkage in this compound makes it a candidate for possessing multi-target activity. Future research could explore:

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand the compound's effects on complex biological networks.

Design of Dual-Target Inhibitors: Intentionally designing analogues of this compound that can modulate two or more targets relevant to a specific disease, potentially leading to enhanced therapeutic efficacy or reduced drug resistance. Substituted aryl benzylamines have been explored as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3. mdpi.com

Application in Chemical Biology Probes

Chemical probes are essential tools for dissecting biological processes. If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe. This would involve:

Affinity-Based Probes: Synthesizing derivatives with tags (e.g., biotin (B1667282) or a fluorescent dye) to facilitate the identification and isolation of its binding partners in cells or cell lysates.

Photoaffinity Labeling: Introducing a photoreactive group into the molecule to allow for covalent cross-linking to its biological target upon UV irradiation, enabling more robust target identification.

Design of Next-Generation Analogues for Enhanced Activity or Selectivity

Should initial studies reveal promising biological activity, a significant research effort will be directed towards the design and synthesis of next-generation analogues of this compound. This will involve establishing a structure-activity relationship (SAR) to guide the optimization of the molecule's properties. Key strategies may include:

Systematic Structural Modifications: Altering the substitution pattern on both aromatic rings, modifying the benzylamine moiety, and exploring different linkers to improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to fine-tune the compound's biological activity and metabolic stability. Novel benzylamine derivatives have been synthesized and evaluated for activities such as anti-mycobacterium tuberculosis. openmedicinalchemistryjournal.com

Q & A

Q. What role does this compound play in carbon capture solvent formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.